molecular formula C9H7ClN2O2 B11892273 7-Chloro-3-methylquinazoline-2,4(1H,3H)-dione CAS No. 93355-81-8

7-Chloro-3-methylquinazoline-2,4(1H,3H)-dione

Cat. No.: B11892273
CAS No.: 93355-81-8
M. Wt: 210.62 g/mol
InChI Key: VBGHBXCIJAOVBC-UHFFFAOYSA-N
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Description

7-Chloro-3-methylquinazoline-2,4(1H,3H)-dione is a heterocyclic compound belonging to the quinazoline family. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-3-methylquinazoline-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-amino-5-chlorobenzamide with acetic anhydride, followed by cyclization to form the quinazoline ring.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming quinazoline N-oxides.

    Reduction: Reduction reactions could lead to the formation of dihydroquinazolines.

    Substitution: Halogen substitution reactions can occur, where the chlorine atom is replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution could result in various substituted quinazolines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 7-Chloro-3-methylquinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline: The parent compound, known for its wide range of biological activities.

    4-Chloroquinazoline: Another derivative with similar properties.

    3-Methylquinazoline: Shares structural similarities but lacks the chlorine substituent.

Uniqueness

7-Chloro-3-methylquinazoline-2,4(1H,3H)-dione is unique due to the presence of both chlorine and methyl groups, which may confer distinct chemical and biological properties compared to other quinazoline derivatives.

Properties

CAS No.

93355-81-8

Molecular Formula

C9H7ClN2O2

Molecular Weight

210.62 g/mol

IUPAC Name

7-chloro-3-methyl-1H-quinazoline-2,4-dione

InChI

InChI=1S/C9H7ClN2O2/c1-12-8(13)6-3-2-5(10)4-7(6)11-9(12)14/h2-4H,1H3,(H,11,14)

InChI Key

VBGHBXCIJAOVBC-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=C(C=C(C=C2)Cl)NC1=O

Origin of Product

United States

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